molecular formula C22H20BrNO B291191 N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide

N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide

Cat. No. B291191
M. Wt: 394.3 g/mol
InChI Key: BNSQTASRCGADSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide, also known as BDPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDPP belongs to the class of compounds known as amides, which are widely used in organic chemistry as building blocks for the synthesis of more complex molecules. In

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide may induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects on cells. In addition to its anticancer and antimicrobial activities, N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide has been shown to have antioxidant properties, which may help to protect cells against oxidative stress. Additionally, N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide for use in lab experiments is its relatively simple synthesis method. Additionally, N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new anticancer agents based on the structure of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide. Additionally, studies could be conducted to explore the potential use of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide in the treatment of other diseases, such as bacterial infections and neurological disorders. Finally, further research could be conducted to better understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide and to identify other potential targets for this compound.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-bromo-3-methylbenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide has been used in various scientific research applications due to its unique chemical properties. One of the most promising areas of research involves the use of N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide as a potential anticancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. Additionally, N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide has been shown to have antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C22H20BrNO

Molecular Weight

394.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C22H20BrNO/c1-16-14-19(12-13-21(16)23)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25)

InChI Key

BNSQTASRCGADSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.